4'-n-Pentyl-2,2,2-trifluoroacetophenone

Description

BenchChem offers high-quality 4'-n-Pentyl-2,2,2-trifluoroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-n-Pentyl-2,2,2-trifluoroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

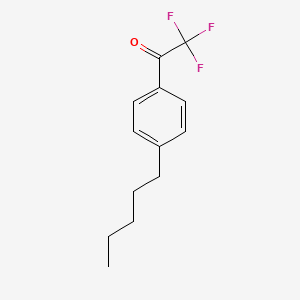

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-pentylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O/c1-2-3-4-5-10-6-8-11(9-7-10)12(17)13(14,15)16/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFZMGGPQPIKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645217 | |

| Record name | 2,2,2-Trifluoro-1-(4-pentylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886369-31-9 | |

| Record name | 2,2,2-Trifluoro-1-(4-pentylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4'-n-Pentyl-2,2,2-trifluoroacetophenone chemical structure and properties

An In-depth Technical Guide to 4'-n-Pentyl-2,2,2-trifluoroacetophenone: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4'-n-Pentyl-2,2,2-trifluoroacetophenone, a specialized aromatic ketone with significant potential in medicinal chemistry and materials science. While direct literature on this specific molecule is nascent, this document synthesizes information from analogous trifluoromethyl ketones (TFMKs) to project its chemical structure, physicochemical properties, and spectroscopic signature. A detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation is presented, alongside an exploration of its potential applications as an enzyme inhibitor in drug development, a concept grounded in the well-established bioactivity of the TFMK warhead. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated ketones in their work.

Introduction: The Strategic Value of the Trifluoromethyl Ketone Moiety

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The trifluoromethyl (CF₃) group, in particular, imparts a unique combination of steric and electronic properties that can profoundly influence a molecule's reactivity, metabolic stability, and biological activity.[1] When positioned adjacent to a carbonyl group, as in trifluoromethyl ketones (TFMKs), the potent electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon exceptionally electrophilic.[2] This heightened reactivity makes TFMKs valuable as intermediates in organic synthesis and as "warheads" for covalent and non-covalent enzyme inhibitors.[3]

4'-n-Pentyl-2,2,2-trifluoroacetophenone belongs to this promising class of compounds. The presence of the n-pentyl group at the 4'-position of the phenyl ring introduces a lipophilic tail, which can be strategically utilized to enhance membrane permeability and modulate binding affinity to biological targets. This guide will provide a detailed exploration of this molecule, from its synthesis to its potential applications.

Chemical Structure and Nomenclature

-

IUPAC Name: 1-(4-pentylphenyl)-2,2,2-trifluoroethan-1-one

-

Common Name: 4'-n-Pentyl-2,2,2-trifluoroacetophenone

-

CAS Number: Not available (as of the last update)

-

Molecular Formula: C₁₃H₁₅F₃O

-

Molecular Weight: 256.25 g/mol

-

Chemical Structure:

-

A benzene ring substituted at the 1-position with a 2,2,2-trifluoroacetyl group and at the 4-position with an n-pentyl group.

-

Synthesis of 4'-n-Pentyl-2,2,2-trifluoroacetophenone: A Practical Approach

The most direct and industrially scalable method for the synthesis of 4'-n-Pentyl-2,2,2-trifluoroacetophenone is the Friedel-Crafts acylation of pentylbenzene. This electrophilic aromatic substitution reaction involves the reaction of pentylbenzene with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 4'-n-Pentyl-2,2,2-trifluoroacetophenone.

Detailed Experimental Protocol

Materials:

-

Pentylbenzene

-

Trifluoroacetic anhydride (TFAA)

-

Bismuth (III) triflate (Bi(OTf)₃) or Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous, if not solventless)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add pentylbenzene (1 equivalent).

-

Catalyst and Reagent Addition: If conducting the reaction in a solvent, add anhydrous DCM. Add the Lewis acid catalyst (e.g., Bi(OTf)₃, 0.1 equivalents).[4] Cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add trifluoroacetic anhydride (1.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl. Transfer the mixture to a separatory funnel and extract with DCM.

-

Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4'-n-Pentyl-2,2,2-trifluoroacetophenone.

Physicochemical and Spectroscopic Properties (Predicted)

The properties of 4'-n-Pentyl-2,2,2-trifluoroacetophenone can be predicted based on the known properties of similar trifluoroacetophenones.[5][6]

| Property | Predicted Value/Description |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Higher than 2,2,2-trifluoroacetophenone (165-166 °C) due to the pentyl group |

| Density | Approximately 1.1-1.2 g/mL |

| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF); insoluble in water |

| Refractive Index | Expected to be in the range of 1.47 - 1.49 |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.9-8.1 (d, 2H, Ar-H ortho to C=O)

-

δ 7.2-7.4 (d, 2H, Ar-H meta to C=O)

-

δ 2.6-2.8 (t, 2H, -CH₂-Ar)

-

δ 1.5-1.7 (m, 2H, -CH₂-CH₂-Ar)

-

δ 1.2-1.4 (m, 4H, -(CH₂)₂-CH₃)

-

δ 0.8-1.0 (t, 3H, -CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~180 (q, ¹JCF ≈ 35 Hz, C=O)

-

δ ~150 (C-pentyl)

-

δ ~130-132 (aromatic CH)

-

δ ~128-130 (aromatic C-H)

-

δ ~125 (aromatic C-COCF₃)

-

δ ~117 (q, ¹JCF ≈ 290 Hz, CF₃)

-

δ ~36 (-CH₂-Ar)

-

δ ~31, 30, 22 (-CH₂- chain)

-

δ ~14 (-CH₃)

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ ~ -72 (s, 3F)

-

-

IR (neat, cm⁻¹):

-

~3000-2850 (C-H stretching of pentyl group)

-

~1710-1730 (strong, C=O stretching)

-

~1600 (C=C aromatic stretching)

-

~1100-1300 (strong, C-F stretching)

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z 256

-

Fragment ions corresponding to the loss of CF₃ (m/z 187) and cleavage of the pentyl chain.

-

Applications in Drug Discovery and Development

The highly electrophilic nature of the carbonyl carbon in TFMKs makes them excellent candidates for enzyme inhibitors.[7] They can act as transition-state analogs or form reversible covalent adducts with nucleophilic residues in the active site of an enzyme.[3]

Mechanism of Action as a Covalent Reversible Inhibitor

Caption: Proposed mechanism of covalent reversible inhibition of a cysteine-containing enzyme by 4'-n-Pentyl-2,2,2-trifluoroacetophenone.

The n-pentyl group can be envisioned to occupy a hydrophobic pocket within the enzyme's binding site, thereby increasing the potency and selectivity of the inhibitor. This makes 4'-n-Pentyl-2,2,2-trifluoroacetophenone a particularly interesting candidate for targeting enzymes with such features in their active sites. Potential therapeutic areas where TFMK-based inhibitors have shown promise include oncology, virology, and metabolic diseases.[8]

Safety and Handling

While specific toxicological data for 4'-n-Pentyl-2,2,2-trifluoroacetophenone is not available, compounds of this class should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Trifluoroacetophenones can be irritating to the eyes, skin, and respiratory system.

Conclusion

4'-n-Pentyl-2,2,2-trifluoroacetophenone represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and materials science. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, properties, and potential applications. The synthetic protocol outlined is robust and scalable, and the predicted spectroscopic data should aid in its characterization. The true potential of this molecule will undoubtedly be realized through its application in the design of novel enzyme inhibitors and other functional materials.

References

- Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2015). Trifluoromethyl ketones: properties, preparation, and application.

- BenchChem. (2025). The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. (2021). PubMed.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).

- ChemicalBook. (n.d.). 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis.

- Yanbu Journal of Engineering and Science. (2022). Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density.

- PubChem. (n.d.). 2,2,2-Trifluoroacetophenone.

- Chem-Impex. (n.d.). 2',4',5'-Trifluoroacetophenone.

- Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. (n.d.). PMC - NIH.

- Sigma-Aldrich. (n.d.).

- Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021). PMC - NIH.

- ChemicalBook. (n.d.). 4'-methoxy-2,2,2-trifluoroacetophenone(711-38-6) 1 h nmr.

- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis. (n.d.).

- Friedel-Crafts Acylation: altern

- The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. (2025).

- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021). International Journal of Advanced Chemistry Research.

- Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. (n.d.). PubMed.

- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (n.d.). MDPI.

- Method for synthesizing trifluoromethyl acetophenone. (n.d.).

- Process for the preparation of halo-substituted trifluoroacetophenones. (2016).

- Spectroscopy Data for Undergradu

- Chem-Impex. (n.d.). 4'-Chloro-2,2,2-trifluoroacetophenone.

- ChemicalBook. (n.d.). Trifluoroacetophenone(434-45-7) 1 H NMR.

- Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. (n.d.). PMC - NIH.

- Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. (n.d.). MDPI.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- Proposed catalytic pathway of 2,2,2-trifluoroacetophenone towards novel... (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

Synthesis of 4'-n-Pentyl-2,2,2-trifluoroacetophenone for research purposes

An In-Depth Technical Guide to the Synthesis of 4'-n-Pentyl-2,2,2-trifluoroacetophenone

Introduction: The Significance of Fluorinated Ketones in Research

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] The trifluoromethyl group (-CF₃), in particular, can dramatically alter a molecule's physical, chemical, and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity. 4'-n-Pentyl-2,2,2-trifluoroacetophenone is a valuable research chemical and building block that leverages these properties. As a simple aromatic ketone, it serves as a precursor for more complex molecules, including potential drug candidates and specialized polymers. Its structure, featuring a lipophilic n-pentyl chain and an electron-withdrawing trifluoroacetyl group, makes it a subject of interest in structure-activity relationship (SAR) studies.

This guide provides a detailed examination of the primary synthetic routes to 4'-n-Pentyl-2,2,2-trifluoroacetophenone, focusing on the underlying chemical principles, step-by-step experimental protocols, and the critical reasoning behind procedural choices.

PART 1: Strategic Approaches to Synthesis

The construction of 4'-n-Pentyl-2,2,2-trifluoroacetophenone involves the formation of a carbon-carbon bond between the n-pentylphenyl moiety and a trifluoroacetyl group. Two principal and highly effective strategies are employed for this purpose:

-

Electrophilic Aromatic Substitution: The Friedel-Crafts acylation of n-pentylbenzene with a highly reactive trifluoroacetylating agent.

-

Nucleophilic Acyl Substitution: The reaction of an organometallic nucleophile (Grignard or organolithium reagent) derived from a halogenated pentylbenzene with a trifluoroacetyl electrophile.

The choice between these methods depends on factors such as starting material availability, scalability, and tolerance of other functional groups in more complex derivatives.

Methodology 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones.[2] The reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring of n-pentylbenzene with an acyl group.

Reaction Principle & Mechanism

The core of this reaction is the generation of a highly electrophilic acylium ion from a trifluoroacetyl source, typically trifluoroacetic anhydride (TFAA), using a strong Lewis acid catalyst like aluminum chloride (AlCl₃). The n-pentyl group is an ortho-, para-directing activator, meaning the acylation will predominantly occur at the para position due to steric hindrance at the ortho positions.

The mechanism proceeds in three key steps:

-

Formation of the Acylium Ion: The Lewis acid coordinates to the trifluoroacetic anhydride, creating a potent electrophile, the trifluoroacylium ion.

-

Electrophilic Attack: The π-electron system of the n-pentylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex.[3]

-

Rearomatization: A base (typically the [AlCl₃(OCOCF₃)]⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product.[3]

Experimental Protocol

Materials & Equipment:

-

Reagents: n-Pentylbenzene, Trifluoroacetic anhydride (TFAA), Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM, anhydrous), Hydrochloric acid (1M aq.), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, equipment for column chromatography.

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Initial Charge: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension. Following this, add n-pentylbenzene (1.0 equivalent) dissolved in a small amount of anhydrous DCM via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture back to 0 °C and slowly quench it by carefully pouring it over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[4]

-

Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to yield pure 4'-n-Pentyl-2,2,2-trifluoroacetophenone.

Causality and Field Insights

-

Choice of Lewis Acid: AlCl₃ is a powerful and cost-effective Lewis acid. However, other catalysts like hafnium triflate (Hf(OTf)₄) can also be used, sometimes under milder conditions.[5]

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Water reacts violently with AlCl₃ and TFAA, deactivating the catalyst and hydrolyzing the acylating agent.

-

Stoichiometry: A slight excess of the Lewis acid and acylating agent is used to drive the reaction to completion. However, using more than a stoichiometric amount of AlCl₃ is necessary because the catalyst complexes with the product ketone, rendering it inactive.[3]

-

Quenching: The quench with acidic ice water is highly exothermic and must be performed slowly and with vigorous stirring to ensure efficient hydrolysis and prevent side reactions.

Methodology 2: Organometallic Addition

This approach utilizes the high nucleophilicity of organolithium or Grignard reagents.[6][7] The strategy involves preparing an organometallic species from a 4-halo-n-pentylbenzene and reacting it with an electrophilic source of the trifluoroacetyl group, such as ethyl trifluoroacetate.

Reaction Principle & Mechanism

The C-Mg or C-Li bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[7][8] This "carbanion" character allows it to readily attack the electrophilic carbonyl carbon of an ester like ethyl trifluoroacetate. The reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Reagent Formation: 4-Bromo-n-pentylbenzene reacts with magnesium turnings (for Grignard) or lithium metal (for organolithium) in an etheral solvent to form the organometallic reagent.[9]

-

Nucleophilic Attack: The organometallic reagent adds to the carbonyl group of ethyl trifluoroacetate, forming a tetrahedral intermediate.

-

Collapse of Intermediate: This intermediate is unstable and collapses, expelling the ethoxide leaving group to form the desired ketone.

-

Work-up: An acidic work-up protonates the intermediate and neutralizes any unreacted organometallic reagent.

Experimental Protocol (Organolithium Route)

This protocol is adapted from a similar synthesis of 4'-Bromo-2,2,2-trifluoroacetophenone.[10]

Materials & Equipment:

-

Reagents: 4-Bromo-n-pentylbenzene, n-Butyllithium (n-BuLi) in hexanes, Ethyl trifluoroacetate, Anhydrous tetrahydrofuran (THF) or diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), 1M HCl, Brine, Anhydrous MgSO₄.

-

Equipment: Flame-dried Schlenk flask or three-necked flask, syringes, cannula, low-temperature thermometer, dry ice/acetone bath, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Setup: Assemble a flame-dried Schlenk flask with a magnetic stir bar under a high-purity argon or nitrogen atmosphere.

-

Aryl Halide Solution: Add 4-bromo-n-pentylbenzene (1.0 equivalent) to the flask and dissolve it in anhydrous THF.

-

Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the aryllithium reagent.

-

Addition to Ester: In a separate flame-dried flask, prepare a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF and cool it to -78 °C. Transfer the freshly prepared aryllithium solution to the ester solution via a cannula, again keeping the temperature below -70 °C.[10]

-

Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature.

-

Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.[10][11] Adjust the pH to ~2 with 1M HCl.

-

Extraction & Washing: Extract the aqueous layer three times with diethyl ether. Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Concentration & Purification: Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or vacuum distillation.

Causality and Field Insights

-

Organolithium vs. Grignard: Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[9] The lithium-halogen exchange with n-BuLi is often faster and cleaner than the formation of a Grignard reagent from magnesium metal.

-

Anhydrous Ethereal Solvents: Ethers like THF or diethyl ether are crucial. They are relatively unreactive towards organometallics and solvate the metal cation, stabilizing the reagent.[12]

-

Low Temperature: The reaction is conducted at -78 °C to control the high reactivity of the organolithium reagent, preventing side reactions such as addition to the newly formed ketone product or reaction with the solvent.

-

Work-up: Using saturated ammonium chloride is a mild way to quench the reaction, minimizing potential degradation of the trifluoromethylketone product, which can be sensitive to strong acids or bases.[11]

PART 2: Product Purification and Characterization

Regardless of the synthetic route, the crude product will require purification and its identity must be confirmed through analytical methods.

Purification Techniques

-

Fractional Vacuum Distillation: This is an effective method for purifying liquids on a larger scale, especially if the impurities have significantly different boiling points.[13] Given the likely boiling point of the product, distillation under reduced pressure is necessary to prevent thermal decomposition.

-

Silica Gel Column Chromatography: This is the most common method for laboratory-scale purification. A solvent system such as a mixture of hexanes and ethyl acetate is typically used to separate the product from non-polar starting materials and more polar byproducts.[4][14]

Analytical Characterization

The following data provides expected values for the final product.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃F₃O | PubChem |

| Molecular Weight | 230.23 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | General Chemical Properties |

| Boiling Point | ~85-87 °C at 5 mmHg (estimated) | Similar Compounds |

| Density | ~1.15 g/mL at 25 °C (estimated) | Similar Compounds |

Spectroscopic Data:

-

¹H NMR (CDCl₃): The spectrum should show signals for the aromatic protons (two doublets, AA'BB' system, ~7.2-7.9 ppm), a triplet for the benzylic methylene group (~2.7 ppm), multiplets for the internal methylene groups of the pentyl chain (~1.3-1.6 ppm), and a triplet for the terminal methyl group (~0.9 ppm).

-

¹³C NMR (CDCl₃): Expect signals for the carbonyl carbon (~180 ppm, quartet due to C-F coupling), aromatic carbons, and the five distinct carbons of the n-pentyl chain.

-

¹⁹F NMR (CDCl₃): A sharp singlet around -70 to -80 ppm is characteristic of the CF₃ group.

-

IR (neat, cm⁻¹): Key peaks will include a strong C=O stretch (~1710-1730 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and aromatic C-H and C=C stretches.

PART 3: Safety and Handling

Researcher safety is paramount. A thorough risk assessment must be conducted before beginning any synthesis.

-

Trifluoroacetic Anhydride (TFAA): Highly corrosive, causes severe burns, and reacts violently with water.[15][16][17] It is also a lachrymator. Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[18][19] Keep away from moisture.[15][18]

-

Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and avoid contact with skin and eyes.

-

Organolithium Reagents (n-BuLi): Pyrophoric (ignite spontaneously in air). Must be handled under an inert atmosphere (argon or nitrogen) using syringe and cannula techniques. Solutions in hydrocarbons are flammable.

-

Ethereal Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides upon standing. Use only peroxide-free solvent from a freshly opened container or that has been properly tested and treated.

Emergency Preparedness: Ensure that an appropriate fire extinguisher (Class D for organometallics, or CO₂/dry chemical for solvent fires), safety shower, and eyewash station are immediately accessible.[18]

Conclusion

The synthesis of 4'-n-Pentyl-2,2,2-trifluoroacetophenone is readily achievable in a research setting via either Friedel-Crafts acylation or organometallic addition. The Friedel-Crafts route offers a more direct path from commercially available starting materials, while the organometallic route provides versatility and is often higher yielding, albeit with more stringent handling requirements. Careful execution of the experimental protocols and strict adherence to safety procedures are essential for the successful and safe synthesis of this valuable fluorinated building block.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride. [Link]

-

Loba Chemie. (2019). TRIFLUOROACETIC ANHYDRIDE FOR SEQUENTIAL ANALYSIS MSDS. [Link]

-

Myers, A. (n.d.). Organolithium Reagents. Harvard University. [Link]

-

Wikipedia. (n.d.). Organolithium reagent. [Link]

-

NIPER SAS Nagar. (2022). Grignard Reaction in Continuous Flow Process. CRIPS Vol. 16 No. 5. [Link]

-

Organic Syntheses. (n.d.). A GENERAL PROCEDURE FOR THE PREPARATION OF ENANTIOMERICALLY ENRICHED α-PERFLUOROALKYL AND α-PERFLUOROARYL AMINE DERIVATIVES. Org. Synth. 2017, 94, 324-342. [Link]

-

Autechaux, A. (n.d.). Innovate with Fluorine: Applications of 4-Amino-2,2,2-trifluoroacetophenone. [Link]

-

Bibi, A., et al. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Synthetic Communications. [Link]

-

Kent, S. B., & Mitchell, A. R. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of the American Chemical Society, 103(25), 7545-7549. [Link]

-

ChemHelp ASAP. (2019). Synthesis of Organolithium Reagents. YouTube. [Link]

-

Professor Dave Explains. (2019). Organolithium Reagents. YouTube. [Link]

- Google Patents. (2017).

-

The Organic Chemistry Tutor. (2020). Friedel-Crafts Acylation: alternative reagents. YouTube. [Link]

-

Matsushita, Y., et al. (2005). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. Synthesis, 2005(1), 119-122. [Link]

-

International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

-

Unknown. (n.d.). ORGANIC REACTION MECHANISM. [Link]

-

Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. [Link]

-

Organic Syntheses. (n.d.). Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)-2-Fluoro-1-phenylethanol. Org. Synth. 2014, 91, 1-13. [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. [Link]

-

The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

-

Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Org. Synth. 2018, 95, 285-303. [Link]

- Google Patents. (2020).

-

Glamočlija, J., et al. (2021). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 26(19), 5897. [Link]

-

Lumen Learning. (n.d.). 16.2 Preparation of alkylbenzenes. Organic Chemistry II. [Link]

-

Beilstein Journals. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. [Link]

- Google Patents. (2020).

Sources

- 1. nbinno.com [nbinno.com]

- 2. 傅-克酰基化反应 [sigmaaldrich.cn]

- 3. m.youtube.com [m.youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemistryjournals.net [chemistryjournals.net]

- 6. Organolithium Reagents [sigmaaldrich.com]

- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. people.uniurb.it [people.uniurb.it]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. carlroth.com [carlroth.com]

- 17. lobachemie.com [lobachemie.com]

- 18. synquestlabs.com [synquestlabs.com]

- 19. covachem.com [covachem.com]

Spectroscopic data (NMR, IR, MS) of 4'-n-Pentyl-2,2,2-trifluoroacetophenone

An In-Depth Guide to the Spectroscopic Characterization of 4'-n-Pentyl-2,2,2-trifluoroacetophenone

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 4'-n-Pentyl-2,2,2-trifluoroacetophenone. As a fluorinated aromatic ketone, this molecule serves as a valuable building block in pharmaceutical and materials science research. A thorough understanding of its spectroscopic signature is paramount for ensuring structural integrity, purity, and quality control in synthetic applications. This document is designed for researchers, scientists, and drug development professionals, offering not only spectral data interpretation but also the underlying scientific rationale for the experimental methodologies and observed results. The data presented herein is a combination of foundational spectroscopic principles and predictive analysis based on spectral data from structurally analogous compounds.

Molecular Structure and Properties

4'-n-Pentyl-2,2,2-trifluoroacetophenone possesses a trifluoroacetyl group attached to a benzene ring, which is substituted at the para-position with an n-pentyl group. This combination of a highly electronegative, electron-withdrawing trifluoromethyl ketone and an electron-donating alkyl chain creates a unique electronic environment that is clearly reflected in its spectroscopic profile.

Key Molecular Features:

-

Molecular Formula: C₁₃H₁₅F₃O

-

Molecular Weight: 244.25 g/mol

-

Core Structure: Aromatic ketone

-

Key Functional Groups: Trifluoromethyl ketone, p-disubstituted benzene ring, n-pentyl alkyl chain.

CAS number and molecular weight of 4'-n-Pentyl-2,2,2-trifluoroacetophenone

An In-Depth Technical Guide to 4'-n-Pentyl-2,2,2-trifluoroacetophenone for Researchers and Drug Development Professionals

Introduction: Navigating the Landscape of a Novel Ketone

4'-n-Pentyl-2,2,2-trifluoroacetophenone represents a unique molecular scaffold of significant interest to the fields of medicinal chemistry and materials science. While this specific derivative is not widely documented in current chemical literature, its structure—a combination of a lipophilic n-pentyl chain and an electron-withdrawing trifluoromethyl ketone group—suggests a range of intriguing properties. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] The addition of an n-pentyl group is expected to further modulate these pharmacokinetic properties, making this compound a compelling target for synthesis and evaluation in drug discovery programs.

This guide will provide a comprehensive overview of 4'-n-Pentyl-2,2,2-trifluoroacetophenone, drawing upon established principles of organic chemistry and data from structurally related analogs to project its chemical properties, synthetic routes, and potential applications. As a Senior Application Scientist, the insights provided herein are grounded in both theoretical knowledge and practical laboratory considerations.

Chemical Identity and Physicochemical Properties

To understand the properties of 4'-n-Pentyl-2,2,2-trifluoroacetophenone, it is instructive to first consider its parent compound, 2,2,2-trifluoroacetophenone.

Table 1: Physicochemical Properties of 2,2,2-Trifluoroacetophenone (Parent Compound)

| Property | Value | Source(s) |

| CAS Number | 434-45-7 | [2][3] |

| Molecular Formula | C₈H₅F₃O | [2][3] |

| Molecular Weight | 174.12 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 165-166 °C | |

| Density | 1.24 g/mL at 25 °C |

Based on the structure of the parent compound, we can extrapolate the key properties of 4'-n-Pentyl-2,2,2-trifluoroacetophenone. The introduction of the n-pentyl group will significantly increase the molecular weight and is expected to raise the boiling point and decrease the density.

Table 2: Projected Physicochemical Properties of 4'-n-Pentyl-2,2,2-trifluoroacetophenone

| Property | Projected Value | Rationale |

| CAS Number | Not available | Not yet registered in chemical databases. |

| Molecular Formula | C₁₃H₁₅F₃O | Addition of a C₅H₁₀ moiety to the phenyl ring. |

| Molecular Weight | 244.25 g/mol | Calculated based on the molecular formula. |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar substituted acetophenones. |

| Lipophilicity (LogP) | Significantly higher than the parent compound | The n-pentyl group is a large, nonpolar alkyl chain. |

The increased lipophilicity is a critical feature for drug development, as it can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier.[1] However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding, necessitating a careful balance in molecular design.

Synthesis and Mechanistic Pathways

The synthesis of 4'-n-Pentyl-2,2,2-trifluoroacetophenone can be approached through several established synthetic methodologies. The two most probable routes are Friedel-Crafts acylation and the Grignard reaction.

Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring. In this case, n-pentylbenzene would be acylated using a trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a Lewis acid catalyst.

Diagram 1: Friedel-Crafts Acylation of n-Pentylbenzene

Caption: Proposed Friedel-Crafts acylation pathway.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add n-pentylbenzene (1.0 eq) and a suitable solvent (e.g., dichloromethane).

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath and add the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Acylating Agent Addition: Add trifluoroacetic anhydride (1.2 eq) dropwise via the dropping funnel over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield 4'-n-Pentyl-2,2,2-trifluoroacetophenone.

Causality of Experimental Choices: The use of anhydrous conditions and an inert atmosphere is critical as Lewis acids like AlCl₃ are highly moisture-sensitive. The reaction is performed at low temperatures initially to control the exothermic reaction between the Lewis acid and the acylating agent.

Alternative Synthetic Route: Grignard Reaction

An alternative approach involves the use of a Grignard reagent.[4] This method would start with the preparation of 4-n-pentylphenylmagnesium bromide from 1-bromo-4-n-pentylbenzene, which is then reacted with an ester of trifluoroacetic acid, such as ethyl trifluoroacetate.

Diagram 2: Grignard Reaction Synthesis

Caption: Proposed Grignard reaction pathway.

Experimental Protocol: Grignard Reaction

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq) and a small crystal of iodine. Add a solution of 1-bromo-4-n-pentylbenzene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to initiate the reaction. Once initiated, add the remaining bromide solution and reflux until the magnesium is consumed.

-

Reaction with Ester: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). Add a solution of ethyl trifluoroacetate (1.0 eq) in anhydrous ether/THF dropwise, maintaining the temperature below -60 °C.

-

Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the residue by vacuum distillation or column chromatography to obtain the final product.

Trustworthiness of Protocols: Both proposed protocols are based on well-established, reliable reactions in organic synthesis. The workup and purification steps are standard procedures designed to isolate the desired product and remove byproducts and unreacted starting materials.

Potential Applications in Research and Drug Development

The unique combination of a lipophilic alkyl chain and a trifluoromethyl ketone makes 4'-n-Pentyl-2,2,2-trifluoroacetophenone a valuable building block for several applications.

-

Pharmaceutical Development: The trifluoromethyl group is known to improve the metabolic stability and binding affinity of drug candidates.[1] The n-pentyl group can enhance membrane permeability, making this scaffold particularly interesting for developing central nervous system (CNS) active agents or drugs targeting intracellular proteins. It could serve as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), enzyme inhibitors, or receptor modulators.[5]

-

Agrochemicals: Similar to pharmaceuticals, the properties conferred by the trifluoromethyl group are beneficial in agrochemicals, leading to increased potency and stability.[5] The n-pentyl group could enhance the uptake of pesticides or herbicides by plants or insects.

-

Materials Science: Fluorinated compounds are used in the development of advanced materials such as polymers and liquid crystals due to their unique thermal and electronic properties.

Diagram 3: Structure-Activity Relationship Considerations

Caption: Impact of functional groups on applications.

Safety and Handling

While specific safety data for 4'-n-Pentyl-2,2,2-trifluoroacetophenone is not available, general precautions for related trifluoroacetophenones should be followed. These compounds are typically irritants.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.

Conclusion

4'-n-Pentyl-2,2,2-trifluoroacetophenone stands as a promising, albeit underexplored, chemical entity. By leveraging established synthetic methodologies such as Friedel-Crafts acylation and Grignard reactions, researchers can access this compound for further investigation. Its projected properties, particularly the combination of increased lipophilicity from the n-pentyl group and the metabolic stability conferred by the trifluoromethyl moiety, make it a highly attractive scaffold for the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides a solid foundation for any scientist or research professional looking to synthesize and explore the potential of this intriguing molecule.

References

- Goti, G., et al. (2022). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. The Journal of Organic Chemistry.

- Google Patents. (n.d.). A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.

-

The Organic Chemistry Tutor. (2020, May 20). Friedel-Crafts Acylation: alternative reagents [Video]. YouTube. [Link]

- Matsushita, Y., et al. (2005).

- International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 26-32.

- Google Patents. (n.d.). Method for synthesizing trifluoromethyl acetophenone.

- Google Patents. (n.d.). Process for the preparation of halo-substituted trifluoroacetophenones.

-

AdooQ BioScience. (n.d.). 2,2,2-Trifluoroacetophenone CAS: 434-45-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2,2-Trifluoroacetophenone. PubChem Compound Database. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

- Al-Ghamdi, A. A., & Al-Otaibi, A. A. (2022). Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density Functional Theory. Yanbu Journal of Engineering and Science, 19(1), 1-8.

- MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5777.

-

ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

- Frontiers in Chemistry. (2021). Novel Alkyl(aryl)-Substituted 2,2-Difluoro-6-(trichloromethyl)

- van der Stelt, C., Hofman, P. S., & Nauta, W. T. (1967). The effect of alkyl substitution in drugs. 18. Investigation into the synthesis and antimicrobial properties of 1-[(5-nitrofurfurylidene)amino]hydantoin and its 3-substituted products. Arzneimittel-Forschung, 17(10), 1331–1333.

Sources

Solubility and Stability of 4'-n-Pentyl-2,2,2-trifluoroacetophenone: A Comprehensive Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers

Abstract

4'-n-Pentyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone with potential applications in pharmaceutical and materials science research. Its unique structure, combining a lipophilic n-pentyl chain with an electron-withdrawing trifluoroacetyl group, imparts specific physicochemical properties that are critical for its development and application. This guide provides a comprehensive analysis of the solubility and chemical stability of this compound. We delve into its behavior in a range of common laboratory solvents and its degradation profile under forced stress conditions, as mandated by international regulatory guidelines. This document is intended to serve as a vital resource for researchers, enabling informed decisions in formulation, analytical method development, and stability assessment.

Introduction: The Significance of Physicochemical Profiling

In the landscape of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely academic; it is the bedrock upon which successful research is built. For a compound like 4'-n-Pentyl-2,2,2-trifluoroacetophenone, the presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the n-pentyl tail increases lipophilicity.[1][2] These structural features dictate its solubility and intrinsic stability, two parameters that profoundly influence bioavailability, formulation design, storage conditions, and the development of robust analytical methods.

This guide moves beyond a simple data sheet, offering a Senior Application Scientist's perspective on the causality behind the observed properties and the strategic design of experiments to elucidate them. Every protocol herein is designed as a self-validating system, ensuring the integrity and reliability of the data generated.

Solubility Profile: Beyond "Like Dissolves Like"

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its behavior in both biological systems and manufacturing processes. The structure of 4'-n-Pentyl-2,2,2-trifluoroacetophenone—a polar ketone head, a non-polar aromatic ring, and a lipophilic alkyl tail—suggests a complex solubility profile.

Theoretical Considerations

The molecule's calculated Log P (o/w) is approximately 3.69, indicating significant lipophilicity.[3] This predicts poor solubility in aqueous media and high solubility in non-polar organic solvents. However, the trifluoromethyl group and the ketone's carbonyl oxygen can participate in hydrogen bonding as acceptors, potentially affording some solubility in polar protic solvents.

Qualitative Solubility in Common Laboratory Solvents

Predicting solubility is the first step, but experimental verification is paramount. The following table summarizes the expected qualitative solubility based on solvent polarity and functional group interactions. These predictions provide a starting point for experimental design.

| Solvent | Solvent Class | Relative Polarity [4] | Predicted Solubility | Rationale for Interaction |

| Water | Polar Protic | 1.000 | Insoluble | The large, non-polar pentylphenyl group dominates, overcoming the minimal H-bond accepting capability of the ketone and CF3 group. |

| Methanol | Polar Protic | 0.762 | Soluble | The alkyl portion of methanol interacts favorably with the n-pentyl chain, while the hydroxyl group can interact with the carbonyl, leading to good solvation. |

| Ethanol | Polar Protic | 0.654 | Freely Soluble | Similar to methanol, with a slightly longer alkyl chain that enhances interaction with the solute's non-polar domains. |

| Acetonitrile | Polar Aprotic | 0.460 | Freely Soluble | Its large dipole moment effectively solvates the polar trifluoroacetyl group, while its organic nature accommodates the lipophilic tail. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | Freely Soluble | A powerful, highly polar solvent capable of solvating a wide range of compounds, including those with significant non-polar character. |

| Acetone | Polar Aprotic | 0.355 | Freely Soluble | The ketone structure of acetone is highly compatible with the solute's ketone group, and it effectively solvates the entire molecule. |

| Dichloromethane (DCM) | Polar Aprotic | 0.309 | Freely Soluble | A versatile solvent that effectively dissolves the aromatic ring and alkyl chain, with sufficient polarity for the ketone group. |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | Freely Soluble | The ether oxygen can interact with the molecule, and its overall low polarity is well-suited for the lipophilic portions. |

| Toluene | Non-Polar | 0.099 | Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl ring of the solute. |

| Hexane | Non-Polar | 0.009 | Sparingly Soluble | While the n-pentyl chain is compatible, the highly polar trifluoroacetyl group limits solubility in purely aliphatic, non-polar solvents. |

Experimental Protocol: Kinetic Solubility Assessment by HPLC

This protocol provides a standardized method for rapidly assessing the kinetic solubility of the target compound.

Objective: To determine the approximate solubility of 4'-n-Pentyl-2,2,2-trifluoroacetophenone in a selected solvent.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 20 mg/mL) of the compound in a solvent of known high solubility, such as DMSO or Acetonitrile.

-

Serial Dilution: In a 96-well plate, add 198 µL of the test solvent (e.g., water, buffer) to each well.

-

Compound Addition: Add 2 µL of the DMSO stock solution to the first well and mix thoroughly. This initiates precipitation of the compound beyond its solubility limit.

-

Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium.

-

Filtration: Filter the plate using a 96-well filter plate (e.g., 0.45 µm pore size) by centrifugation to separate the undissolved precipitate from the saturated solution.

-

Quantification: Analyze the clear filtrate by a calibrated HPLC-UV method against a standard curve to determine the concentration of the dissolved compound. This concentration is the measured kinetic solubility.

Chemical Stability Profile: A Forced Degradation Deep Dive

Forced degradation studies are a regulatory requirement and a critical tool for understanding a molecule's intrinsic stability.[5] By subjecting the compound to stress conditions more severe than those it would encounter during storage, we can rapidly identify potential degradation pathways and develop stability-indicating analytical methods.[6][7]

Overview of Stress Conditions

The stability of 4'-n-Pentyl-2,2,2-trifluoroacetophenone is evaluated under hydrolytic, oxidative, photolytic, and thermal stress conditions, in accordance with the International Council for Harmonisation (ICH) guideline Q1A(R2).

Workflow for Forced Degradation Studies

The following diagram outlines the logical workflow for conducting a comprehensive forced degradation study.

Caption: Workflow for a forced degradation study.

Analysis of Degradation Pathways

The functional groups within 4'-n-Pentyl-2,2,2-trifluoroacetophenone suggest specific vulnerabilities.

| Stress Condition | Expected Pathway / Observation | Mechanistic Rationale |

| Acidic Hydrolysis | Likely Stable. | The ketone and C-C bonds are generally stable to acid hydrolysis. The trifluoromethyl group is highly stable and deactivating, protecting the aromatic ring from electrophilic attack.[8] |

| Basic Hydrolysis | Potential for minor degradation. | While ketones are generally stable, strong basic conditions could potentially catalyze reactions like aldol condensation if impurities are present, or potentially cleave the acyl-aryl bond under very harsh conditions.[8] |

| Oxidative Stress | Degradation Expected. | The primary site of oxidation is likely the benzylic carbon of the n-pentyl group. This position is activated by the aromatic ring and can be oxidized to a hydroperoxide, alcohol, or further to a ketone.[6] |

| Thermal Stress | Likely Stable at moderate temperatures. | The compound is expected to be thermally stable, a property often conferred by fluorination. Degradation would only be expected at temperatures approaching its boiling point. |

| Photostability | Potential for degradation. | Aromatic ketones can absorb UV light, leading to photochemical reactions. Potential pathways include photoreduction of the ketone or radical reactions involving the n-pentyl chain. An ICH-compliant photostability chamber is required for this assessment. |

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradants and establish a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of 4'-n-Pentyl-2,2,2-trifluoroacetophenone at approximately 1 mg/mL.

-

Acid: In 0.1 M Hydrochloric Acid.

-

Base: In 0.1 M Sodium Hydroxide.

-

Oxidative: In 3% Hydrogen Peroxide.

-

Control: In the same solvent/water ratio as the stressed samples.

-

-

Stress Application:

-

Incubate the acidic and basic solutions at 60°C for 24-48 hours.

-

Keep the oxidative solution at room temperature for 24 hours.

-

For thermal stress, store the solid compound in an oven at 80°C for 7 days.

-

For photostability, expose the solid and solution to light as per ICH Q1B guidelines.

-

-

Timepoint Sampling: At appropriate intervals (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each solution.

-

Quenching: Immediately quench the reaction to prevent further degradation.

-

Neutralize acidic and basic samples with an equimolar amount of base/acid.

-

Dilute oxidative samples with the mobile phase.

-

-

Analysis: Analyze all samples by a suitable reverse-phase HPLC method with both UV and Mass Spectrometric (MS) detection. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.

-

Data Evaluation:

-

Mass Balance: Calculate the mass balance to ensure all degradants are accounted for. The sum of the parent peak area and all degradant peak areas should remain constant over the study.

-

Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradation products. This confirms the method is "stability-indicating."

-

Visualizing a Potential Degradation Pathway

The most probable degradation pathway under oxidative stress involves the benzylic position.

Caption: Potential oxidative degradation at the benzylic carbon.

Conclusions and Recommendations

This comprehensive guide establishes a foundational understanding of the solubility and stability of 4'-n-Pentyl-2,2,2-trifluoroacetophenone.

-

Solubility: The compound is highly soluble in common polar aprotic and polar protic organic solvents but is practically insoluble in water. For aqueous-based assays or formulations, the use of co-solvents like ethanol, acetonitrile, or DMSO will be necessary.

-

Stability: The molecule is predicted to be highly stable under acidic and moderate thermal conditions. The primary liability is its susceptibility to oxidative degradation at the benzylic position of the n-pentyl chain. Basic and photolytic conditions may also induce degradation and require experimental evaluation.

Recommendations for Handling and Storage:

-

Storage: Store the compound in well-sealed containers, protected from light, at controlled room temperature or refrigerated (2-8°C) for long-term storage.

-

Formulation: When formulating, avoid strong oxidizing agents. If used in solution, particularly for long-term studies, deoxygenating the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) is advisable.

-

Analytical Methods: An HPLC method for this compound must be validated as stability-indicating by performing a forced degradation study as outlined. The use of a C18 stationary phase with a mobile phase of acetonitrile and water is a suitable starting point for method development.

By applying the principles and protocols within this guide, researchers can ensure the generation of accurate, reliable data, accelerating their research and development efforts.

References

- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.).

- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014, April 15).

- 2,2,2-Trifluoroacetophenone. (n.d.). Chem-Impex.

- Forced degradation products: Topics. (n.d.). Science.gov.

- Forced Degradation Studies. (2016, December 14). MedCrave online.

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery and Development.

- Matveichuk, Y. V., et al. (2019). Investigation of hydration and distribution of trifluoroacetophenone and its derivatives in hexane – aqua system.

- Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. (2023, May 18).

- Trifluoroacetic Acid Anhydride (TFAA). (n.d.). Sigma-Aldrich.

- Analytical Methods. (n.d.). Royal Society of Chemistry.

- Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester Department of Chemistry.

- Solubility of 4-(trifluoromethyl)acetophenone in different organic... (n.d.).

- The synthesis and comparison of the liquid crystalline properties... (2025, August 9).

- An overview on Common Organic Solvents and their Toxicity. (n.d.).

- Appendix A. Properties, Purification, and Use of Organic Solvents. (n.d.).

- 2,2,2-Trifluoroacetophenone 99% 434-45-7. (n.d.). Sigma-Aldrich.

- 2',4',5'-Trifluoroacetophenone. (n.d.). Chem-Impex.

- Properties of Common Organic Solvents. (2022, September 8). University of Minnesota.

- 2,2,2-Trifluoroacetophenone 99% 434-45-7. (n.d.). Sigma-Aldrich.

- 2,2,2-Trifluoroacetophenone. (n.d.). PubChem.

- 434-45-7|2,2,2-Trifluoroacetophenone|BLD Pharm. (n.d.). BLD Pharm.

- 434-45-7|2,2,2-Trifluoroacetophenone| Ambeed. (n.d.). Ambeed.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 434-45-7|2,2,2-Trifluoroacetophenone| Ambeed [ambeed.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. forced degradation products: Topics by Science.gov [science.gov]

- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

A Technical Guide to the Potential Applications of 4'-n-Pentyl-2,2,2-trifluoroacetophenone in Materials Science

Abstract

The strategic incorporation of fluorine atoms and alkyl chains into organic molecules has long been a cornerstone of designing advanced materials with tailored properties. This technical guide explores the multifaceted potential of 4'-n-Pentyl-2,2,2-trifluoroacetophenone, a molecule that synergistically combines a polar trifluoromethyl ketone group with a nonpolar n-pentyl chain on a rigid phenyl core. This unique architecture positions it as a highly promising candidate for a range of applications in materials science, including the formulation of novel liquid crystals, the synthesis of high-performance fluorinated polymers, and the development of advanced surface modifiers. This document provides a comprehensive overview of the molecule's intrinsic properties, details its potential applications with supporting scientific rationale, and presents detailed experimental protocols for its synthesis and integration into functional materials.

Introduction: The Strategic Design of a Multifunctional Molecule

The quest for novel materials with precisely controlled physical and chemical properties is a driving force in materials science. 4'-n-Pentyl-2,2,2-trifluoroacetophenone emerges as a molecule of significant interest due to its carefully orchestrated chemical structure. The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group that imparts high polarity, thermal stability, and chemical resistance.[1][2] Conversely, the n-pentyl chain introduces flexibility and hydrophobicity, which can influence solubility, melting point, and intermolecular interactions.[3] The central phenyl ring provides a rigid scaffold, a common feature in many functional materials. This guide will delve into the scientific underpinnings of how this specific combination of functional groups can be leveraged to create next-generation materials.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's fundamental properties is paramount to predicting its behavior in various material systems.

Table 1: Predicted Physicochemical Properties of 4'-n-Pentyl-2,2,2-trifluoroacetophenone

| Property | Predicted Value | Significance in Materials Science |

| Molecular Formula | C13H15F3O | - |

| Molecular Weight | 244.25 g/mol | Influences viscosity and diffusion in polymers and liquid crystals. |

| Boiling Point | ~250-270 °C | High boiling point suggests low volatility, suitable for durable materials. |

| Density | ~1.1 - 1.2 g/cm³ | Important for formulation and processing of materials. |

| Polarity | High (due to -COCF3) | Dictates solubility and dielectric properties, crucial for liquid crystals. |

| Solubility | Soluble in organic solvents | Facilitates processing and formulation. |

Synthetic Pathway

The synthesis of 4'-n-Pentyl-2,2,2-trifluoroacetophenone can be achieved through a Friedel-Crafts acylation reaction, a robust and well-established method in organic chemistry.

Caption: Synthetic scheme for 4'-n-Pentyl-2,2,2-trifluoroacetophenone.

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl3) (1.1 equivalents) and a dry, inert solvent such as dichloromethane.

-

Addition of Reactants: Cool the suspension in an ice bath. Add n-pentylbenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred suspension.

-

Acylation: In a separate vessel, dissolve trifluoroacetic anhydride (1.2 equivalents) in dichloromethane. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer and wash it successively with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Potential Application 1: Liquid Crystals

The molecular architecture of 4'-n-Pentyl-2,2,2-trifluoroacetophenone is highly conducive to the formation of liquid crystalline phases. The rigid phenyl core, flexible n-pentyl tail, and polar trifluoromethyl group are characteristic features of calamitic (rod-like) mesogens.

Scientific Rationale

The presence of the electron-withdrawing trifluoromethyl group is expected to induce a strong dipole moment, leading to a high dielectric anisotropy, a critical property for the operation of liquid crystal displays (LCDs). The n-pentyl chain provides the necessary fluidity and influences the clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid). Fluorinated liquid crystals are known for their chemical and thermal stability, which is essential for long-lasting display devices.[4][5]

Caption: Structure-property relationship for liquid crystal applications.

Experimental Workflow: Characterization of Mesophase Behavior

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh 2-5 mg of the synthesized compound into an aluminum DSC pan.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature above its expected clearing point.

-

Cool the sample at the same rate to observe phase transitions upon cooling.

-

Analyze the resulting thermogram for endothermic and exothermic peaks corresponding to melting, crystallization, and liquid crystal phase transitions.

-

-

Polarized Optical Microscopy (POM):

-

Place a small amount of the sample on a microscope slide and cover it with a coverslip.

-

Heat the sample on a hot stage while observing it through a polarized light microscope.

-

Identify characteristic textures of different liquid crystal phases (e.g., nematic, smectic) as the sample is heated and cooled.

-

Correlate the observed transitions with the peaks obtained from DSC.

-

Potential Application 2: High-Performance Fluorinated Polymers

Trifluoroacetophenone and its derivatives are known precursors for the synthesis of fluorinated polymers with exceptional properties.[6] 4'-n-Pentyl-2,2,2-trifluoroacetophenone can be utilized as a monomer to create novel polymers with a unique combination of fluorine and alkyl functionalities.

Scientific Rationale

The incorporation of the trifluoromethyl group into the polymer backbone enhances thermal stability, chemical resistance, and can lead to a low dielectric constant.[1] The n-pentyl side chains can act as internal plasticizers, increasing the flexibility and processability of the polymer.[7] Furthermore, the long alkyl chains can influence the polymer's morphology, potentially leading to self-assembly and the formation of ordered nanostructures.[8] Such polymers could find applications as advanced coatings, membranes for gas separation, or low-k dielectric materials in microelectronics.

Caption: Polymerization workflow and resulting properties.

Experimental Protocol: Synthesis of a Fluorinated Poly(ether ketone)

-

Monomer Synthesis: Synthesize a di-functional monomer by, for example, introducing a hydroxyl group onto the pentyl chain or another position on the phenyl ring.

-

Polymerization:

-

In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, combine the di-functionalized 4'-n-pentyl-2,2,2-trifluoroacetophenone monomer, a suitable comonomer (e.g., a bisphenol), and a high-boiling point aprotic polar solvent (e.g., N-methyl-2-pyrrolidone).

-

Add an excess of anhydrous potassium carbonate.

-

Heat the mixture to reflux and remove the water formed during the reaction via the Dean-Stark trap.

-

Continue the reaction for several hours until a significant increase in viscosity is observed.

-

-

Isolation and Purification:

-

Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent such as methanol.

-

Filter the polymer, wash it thoroughly with water and methanol, and dry it in a vacuum oven.

-

-

Characterization:

-

Determine the molecular weight and molecular weight distribution by gel permeation chromatography (GPC).

-

Analyze the thermal properties (glass transition temperature, melting point, thermal decomposition temperature) using DSC and thermogravimetric analysis (TGA).

-

Characterize the chemical structure using nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy.

-

Potential Application 3: Surface Modifiers and Coatings

The amphiphilic nature of 4'-n-Pentyl-2,2,2-trifluoroacetophenone, with its polar head and nonpolar tail, makes it a candidate for applications in surface modification.

Scientific Rationale

When applied to a surface, these molecules could self-assemble into a monolayer, with the polar trifluoroacetyl group interacting with the substrate and the hydrophobic n-pentyl chains oriented outwards. This would create a low-energy surface with hydrophobic and potentially oleophobic properties. Such coatings could be used to create water-repellent and self-cleaning surfaces.[3]

Conclusion

4'-n-Pentyl-2,2,2-trifluoroacetophenone is a molecule with a rich potential for applications in materials science. Its unique combination of a polar trifluoromethyl group, a rigid phenyl core, and a flexible alkyl chain makes it a versatile building block for the creation of advanced materials. The exploration of its use in liquid crystals, high-performance polymers, and surface modifiers opens up exciting avenues for the development of new technologies. Further research into the synthesis, characterization, and device integration of materials based on this compound is highly warranted.

References

- Innovate with Fluorine: Applications of 4-Amino-2,2,2-trifluoroacetophenone. (URL: )

- 4'-Chloro-2,2,2-trifluoroacetophenone - Chem-Impex. (URL: )

- Long-chain alkylphenols - Google P

-

2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes - American Chemical Society. (URL: [Link])

-

Alkyl Chain Length Impact on Chemical Properties - Patsnap Eureka. (URL: [Link])

- N-phenyl-N-p-toluenesulfonyl trifluoroacetamide and application thereof - Google P

-

Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals - Biointerface Research in Applied Chemistry. (URL: [Link])

-

Polymerization of long chain alkyl glycidyl ethers: a platform for micellar gels with tailor-made melting points - Polymer Chemistry (RSC Publishing). (URL: [Link])

-

How Does Long Chain Branching Affect Polymer Properties? - Chemistry For Everyone. (URL: [Link])

-

Aliphatic Long-Chain Polypyrophosphates as Biodegradable Polyethylene Mimics - PMC. (URL: [Link])

-

Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl) - Organic Syntheses Procedure. (URL: [Link])

-

2,2,2-Trifluoroacetophenone - Chem-Impex. (URL: [Link])

-

Multifunctional fluorescent ionic liquid crystals based on l-tryptophan and gemini surfactants for Cu(ii) and ascorbic acid detection in real samples - Soft Matter (RSC Publishing). (URL: [Link])

-

The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC - NIH. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,2,2-Trifluoroacetophenone 99 434-45-7 [sigmaaldrich.com]

- 7. Polymerization of long chain alkyl glycidyl ethers: a platform for micellar gels with tailor-made melting points - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

Literature review of 4'-n-Pentyl-2,2,2-trifluoroacetophenone and its analogs

An In-Depth Technical Guide to 4'-n-Pentyl-2,2,2-trifluoroacetophenone and its Analogs: Synthesis, Biological Activity, and Applications in Drug Discovery

Abstract

Fluorinated organic molecules are of paramount importance in modern medicinal chemistry, offering unique physicochemical properties that can significantly enhance the therapeutic potential of drug candidates. The trifluoromethyl group (–CF3), in particular, is a privileged moiety used to improve metabolic stability, lipophilicity, and binding affinity.[1][2] This technical guide provides a comprehensive review of the 4'-n-Pentyl-2,2,2-trifluoroacetophenone scaffold and its analogs. We delve into the synthetic strategies for accessing these compounds, explore their diverse biological activities, and present detailed experimental protocols relevant to their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of trifluoroacetophenone derivatives in their research and development programs.

Introduction: The Strategic Importance of the Trifluoroacetophenone Core

The introduction of fluorine atoms into bioactive molecules is a well-established strategy for optimizing drug-like properties.[3] The trifluoromethyl group is particularly effective due to its strong electron-withdrawing nature, high lipophilicity, and resistance to metabolic degradation.[2] When incorporated into an acetophenone framework, the resulting trifluoroacetophenone serves as a versatile and powerful building block for the synthesis of novel pharmaceuticals and agrochemicals.[4][5]